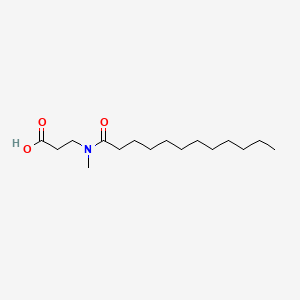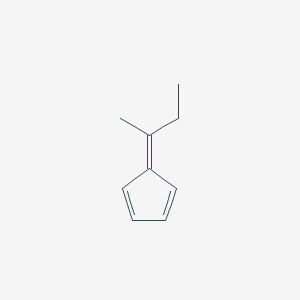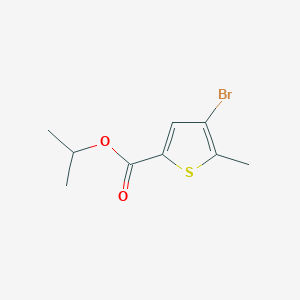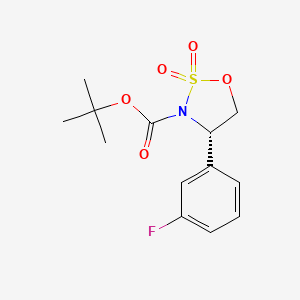
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine
概述
描述
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine is a chemical compound that belongs to the class of heterocyclic amines It features a five-membered pyrrolidine ring attached to a 6-chloro-3,4-dihydro-2-naphthalenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-chloro-3,4-dihydro-2-naphthalenylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated naphthalenyl-pyrrolidine compounds.
科学研究应用
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,4-Dihydro-2-naphthyl)pyrrolidine: Similar structure but lacks the chloro substituent.
Pyrrolidine-2,5-dione derivatives: Contain a pyrrolidine ring with different functional groups.
Uniqueness
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
属性
CAS 编号 |
54670-11-0 |
|---|---|
分子式 |
C14H16ClN |
分子量 |
233.73 g/mol |
IUPAC 名称 |
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H16ClN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3,5,9-10H,1-2,4,6-8H2 |
InChI 键 |
XFZOWALKXPPPDD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC3=C(CC2)C=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

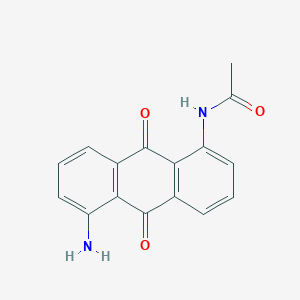
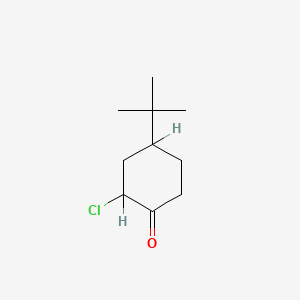
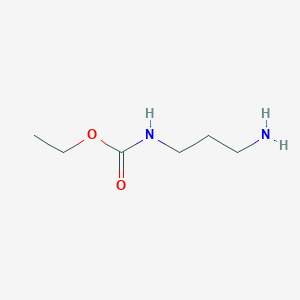
![2-[(6-aminopurin-9-yl)methoxy]ethylphosphonic Acid](/img/structure/B8642404.png)
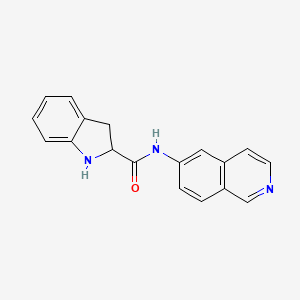
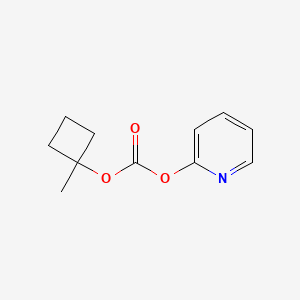

![5-Amino-1-[bis(4-fluorophenyl)methyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8642426.png)
![benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate](/img/structure/B8642440.png)
